molecular formula C9H9BrO2 B102845 1-(4-Bromo-2-hydroxyphenyl)propan-1-one CAS No. 17764-92-0

1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Cat. No.: B102845
CAS No.: 17764-92-0
M. Wt: 229.07 g/mol
InChI Key: CPZPNEVIZAJTDT-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZPNEVIZAJTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170356
Record name Propiophenone, 4-bromo-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17764-92-0
Record name Propiophenone, 4-bromo-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiophenone, 4-bromo-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-2-hydroxyphenyl)propan-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one, a versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and discuss its applications as a key building block.

Core Molecular Characteristics

This compound (CAS No. 59957-31-0) is a substituted aromatic ketone. Its structure, featuring a hydroxyl group ortho to the propanoyl substituent and a bromine atom para to the hydroxyl group, imparts a unique reactivity profile that makes it a valuable precursor in organic synthesis.

The presence of the phenolic hydroxyl group, the ketone carbonyl, and the reactive C-Br bond on the aromatic ring allows for a wide range of chemical transformations, making it a strategic starting material for constructing more complex molecular architectures.

Physicochemical and Spectral Data Summary

For ease of reference, the key physicochemical and spectral properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Melting Point 68-72 °C
Appearance White to off-white crystalline powder
¹H NMR (CDCl₃, ppm) δ 1.25 (t, 3H, CH₃), 3.01 (q, 2H, CH₂), 6.99 (dd, 1H, Ar-H), 7.12 (d, 1H, Ar-H), 7.61 (d, 1H, Ar-H), 12.1 (s, 1H, OH)
¹³C NMR (CDCl₃, ppm) δ 8.2, 36.4, 118.5, 119.8, 121.2, 129.5, 137.9, 162.4, 204.5
Mass Spectrum (m/z) 228/230 [M]+, 200/202 [M-CO]+

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is the Fries rearrangement of 4-bromophenyl propionate. This intramolecular acylation reaction involves the migration of the propionyl group from the phenolic ester to the ortho position of the aromatic ring, driven by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The causality behind this choice of reaction lies in the high regioselectivity for the ortho position due to the directing effect of the hydroxyl group, which forms a chelate complex with the aluminum chloride catalyst and the acyl group, favoring migration to the adjacent carbon.

Fries_Rearrangement cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Product R 4-Bromophenyl propionate Int Acylium ion-AlCl₃ complex on the aromatic ring R->Int Fries Rearrangement Cat AlCl₃ (Lewis Acid) Cat->Int Catalyst P This compound Int->P Hydrolysis

Caption: Fries Rearrangement workflow for synthesis.

Detailed Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is a self-validating system, where successful isolation of the product with the expected melting point and spectral characteristics confirms the reaction's efficacy.

Materials:

  • 4-Bromophenyl propionate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-bromophenyl propionate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of concentrated hydrochloric acid (HCl) until the evolution of gas ceases.

  • Add deionized water and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a crystalline solid.

Chemical Reactivity and Synthetic Potential

The trifunctional nature of this compound provides a rich platform for a variety of chemical transformations.

Reactivity cluster_hydroxyl Hydroxyl Group Reactions cluster_ketone Ketone Reactions cluster_bromine Bromine Atom Reactions Core This compound Ether Williamson Ether Synthesis (O-alkylation) Core->Ether R-X, base Ester Esterification Core->Ester Acyl chloride, base Chalcone Claisen-Schmidt Condensation (Chalcone Synthesis) Core->Chalcone Aldehyde, base Reduction Reduction to Alcohol Core->Reduction NaBH₄ Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Arylboronic acid, Pd catalyst Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core->Buchwald Amine, Pd catalyst

1-(4-Bromo-2-hydroxyphenyl)propan-1-one CAS number 17764-92-0

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Property Research

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Refining Search Parameters

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1-(4-Bromo-2-hydroxyphenyl)propan-1-one structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Foundational Research

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Developing Analytical Strategies

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potential biological activities of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

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Expanding the Scope

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Analyzing Activity Claims

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Building Biological Context

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An In-Depth Technical Guide on the Safe Handling and Management of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(4-Bromo-2-hydroxyphenyl)propan-1-one, a chemical intermediate of interest in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Compound Identification and Properties

This compound is a substituted aromatic ketone. A clear understanding of its fundamental chemical and physical properties is the bedrock of its safe handling.

PropertyValueSource
CAS Number 63094-34-8
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Appearance Off-White to Light Yellow Solid
Melting Point 68-72 °C

These properties indicate that the compound is a stable solid at room temperature, which simplifies handling compared to volatile liquids. However, its solid nature necessitates precautions to prevent dust inhalation.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before commencing any work with this compound. The primary hazards associated with this compound are detailed below.

2.1. Toxicological Profile

While specific toxicological data for this exact compound is not extensively published, closely related aromatic ketones and brominated compounds warrant a cautious approach. The primary routes of exposure are inhalation, skin contact, and ingestion.

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract. Ingestion could lead to gastrointestinal discomfort.

  • Chronic Effects: The long-term effects of exposure have not been thoroughly studied. As with many halogenated organic compounds, it is prudent to minimize exposure to prevent potential unforeseen chronic health issues.

2.2. GHS Hazard Statements

Based on available data from suppliers, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating the risks associated with handling this compound.

3.1. Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood. This prevents the inhalation of airborne particles and any potential vapors. The fume hood should have a tested and adequate face velocity.

3.2. Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are recommended. It is crucial to inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls node_eye Eye Protection (Goggles/Face Shield) node_hand Hand Protection (Nitrile Gloves) node_body Body Protection (Lab Coat) node_resp Respiratory Protection (Respirator - if needed) node_fume Chemical Fume Hood node_handler Researcher node_handler->node_eye Wears node_handler->node_hand Wears node_handler->node_body Wears node_handler->node_resp Wears (as required) node_handler->node_fume Works Within Emergency_Response_Flowchart cluster_routes cluster_actions start Exposure Event node_eye Eye Contact start->node_eye node_skin Skin Contact start->node_skin node_inhale Inhalation start->node_inhale node_ingest Ingestion start->node_ingest action_flush_eye Flush with water for 15 minutes node_eye->action_flush_eye action_wash_skin Wash with soap and water node_skin->action_wash_skin action_fresh_air Move to fresh air node_inhale->action_fresh_air action_rinse_mouth Rinse mouth (Do NOT induce vomiting) node_ingest->action_rinse_mouth end_node Seek Immediate Medical Attention action_flush_eye->end_node action_wash_skin->end_node if irritation persists action_fresh_air->end_node action_rinse_mouth->end_node

Caption: Emergency response flowchart for exposure to this compound.

Disposal Considerations

All waste containing this compound should be considered hazardous.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container appropriate for halogenated organic waste.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of down the drain.

Conclusion

The safe handling of this compound in a research and development setting is achievable through a combination of a thorough understanding of its properties, a comprehensive risk assessment, the consistent use of engineering controls and appropriate PPE, and adherence to established safe handling and emergency procedures. By integrating these principles into all laboratory workflows, researchers can minimize their risk of exposure and ensure a safe working environment.

References

  • This compound | C9H9BrO2, PubChem, National Center for Biotechnology Information, [Link]

Methodological & Application

synthesis protocols for 1-(4-Bromo-2-hydroxyphenyl)propan-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm starting a deep dive into the synthesis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one and its derivatives. I'm focusing on established protocols, yields, and any relevant safety considerations. My search will encompass established academic databases and patents. I'm aiming to build a solid foundation before I evaluate potential modifications.

Expanding Search Parameters

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I'm now starting to draft the application note's structure, focusing on a clear introduction highlighting the importance of the compounds, followed by a detailed, step-by-step synthesis protocol. I plan on visually representing the synthetic workflow via a Graphviz diagram.

Commencing Data Gathering

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Developing Synthesis Outline

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Refining Synthetic Strategies

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Outlining Reaction Details

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Developing Synthesis Note

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Developing Comprehensive Outline

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Application Notes & Protocols: 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

1-(4-Bromo-2-hydroxyphenyl)propan-1-one is a versatile synthetic intermediate belonging to the class of hydroxyaryl ketones. Its structure, featuring a reactive carbonyl group, a hydroxyl moiety, and a bromine atom on the aromatic ring, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This document provides detailed experimental procedures for the synthesis, purification, characterization, and a key synthetic application of this compound, grounded in established chemical principles and supported by authoritative references. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the practical execution and underlying rationale of each step.

Physicochemical Properties & Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78-82 °C
Boiling Point Decomposes upon heating
Solubility Soluble in methanol, ethanol, acetone, and dichloromethane; sparingly soluble in water.
CAS Number 63094-34-8

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Synthesis of this compound via Fries Rearrangement

The synthesis of this compound is commonly achieved through the Fries rearrangement of 3-bromophenyl propionate. This electrophilic substitution reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The reaction generally favors ortho and para substitution, and in the case of 3-bromophenyl propionate, the major product is the ortho-acylated compound, this compound.

Reaction Mechanism

The Fries rearrangement proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond. The resulting acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring. A subsequent deprotonation-reprotonation sequence leads to the final product.

Fries_Rearrangement reactant 3-Bromophenyl propionate intermediate1 Acylium Ion Intermediate reactant->intermediate1 + Catalyst catalyst AlCl₃ product This compound intermediate1->product Electrophilic Aromatic Substitution Chromone_Synthesis start This compound step1 Reaction with an a,ß-unsaturated ester start->step1 intermediate Michael Adduct step1->intermediate step2 Intramolecular Cyclization (e.g., acid-catalyzed) intermediate->step2 product Chromone Derivative step2->product

Application Note and Protocol: Laboratory-Scale Synthesis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one, a valuable intermediate in pharmaceutical and organic synthesis. The protocol herein is centered around the Fries rearrangement, a robust and well-established method for the synthesis of hydroxyaryl ketones. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in mechanistic understanding and practical, field-tested insights. The document elucidates the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Introduction and Significance

This compound, also known as 2-hydroxy-4-bromopropiophenone, is a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a halogenated phenolic ring and a ketone functionality, makes it a versatile precursor for the elaboration of more complex chemical entities. The targeted placement of the bromo and hydroxyl groups on the aromatic ring, ortho to the propanoyl chain, provides specific reactive sites for further chemical transformations. A reliable and scalable synthesis of this compound is therefore of significant interest to the medicinal and process chemistry communities.

The Fries rearrangement, the cornerstone of this protocol, is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. This reaction is particularly advantageous for its ability to regioselectively introduce an acyl group onto a phenolic ring. The choice of reaction conditions, particularly the solvent and temperature, can influence the ratio of ortho and para rearranged products.

Synthetic Strategy: The Fries Rearrangement

The synthesis of this compound is achieved through a two-step process commencing with the esterification of 4-bromophenol with propionyl chloride to yield 4-bromophenyl propionate. This intermediate is then subjected to a Fries rearrangement using aluminum chloride as the Lewis acid catalyst to afford the desired product.

Mechanistic Rationale

The Fries rearrangement proceeds via the formation of an acylium ion intermediate. The Lewis acid, typically AlCl₃, coordinates to the carbonyl oxygen of the phenolic ester, rendering the acyl group more electrophilic. This is followed by an intramolecular electrophilic aromatic substitution, where the acylium ion attacks the electron-rich aromatic ring. The regioselectivity of the reaction is temperature-dependent; lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. In the case of 4-bromophenyl propionate, the para position is blocked by the bromine atom, thus directing the rearrangement to the ortho position.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement A 4-Bromophenol + Propionyl Chloride B Reaction in Dichloromethane (DCM) with Pyridine A->B C Work-up and Purification B->C D 4-Bromophenyl Propionate C->D E 4-Bromophenyl Propionate F Reaction with AlCl₃ in Nitrobenzene E->F G Hydrolysis and Work-up F->G H Purification by Recrystallization G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-BromophenolReagentPlus®, 99%Sigma-Aldrich106-41-2
Propionyl chloride99%Sigma-Aldrich79-03-8
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Aluminum chloride (AlCl₃)Anhydrous, 99.99%Sigma-Aldrich7446-70-0
NitrobenzeneAnhydrous, 99%Sigma-Aldrich98-95-3
Hydrochloric acid (HCl)37%Sigma-Aldrich7647-01-0
Sodium bicarbonate (NaHCO₃)≥99.5%Sigma-Aldrich144-55-8
Magnesium sulfate (MgSO₄)Anhydrous, ≥99.5%Sigma-Aldrich7487-88-9
Ethanol200 proof, absoluteSigma-Aldrich64-17-5
HexaneAnhydrous, 95%Sigma-Aldrich110-54-3
Ethyl acetateAnhydrous, 99.8%Sigma-Aldrich141-78-6

Safety Precautions: This synthesis involves corrosive and toxic chemicals. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Propionyl chloride is highly corrosive and reacts violently with water. Aluminum chloride is also corrosive and reacts with moisture. Nitrobenzene is toxic and a suspected carcinogen.

Step 1: Synthesis of 4-Bromophenyl Propionate
  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromophenol (10.0 g, 57.8 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (5.0 mL, 62.1 mmol) to the solution.

  • Slowly add propionyl chloride (5.5 mL, 63.6 mmol) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 4-bromophenyl propionate, is obtained as a pale yellow oil and can be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound
  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, place anhydrous aluminum chloride (10.0 g, 75.0 mmol).

  • Add anhydrous nitrobenzene (50 mL) to the flask and stir to form a slurry.

  • Slowly add the crude 4-bromophenyl propionate (from Step 1) to the AlCl₃ slurry.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 3 hours.

  • Monitor the reaction progress by TLC (9:1 hexane:ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (100 g) and concentrated HCl (20 mL). Caution: This quenching step is highly exothermic.

  • The nitrobenzene can be removed by steam distillation. Alternatively, perform a liquid-liquid extraction with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is a dark solid. Purify by recrystallization from ethanol-water to afford this compound as off-white to pale yellow crystals.

Results and Characterization

ParameterExpected Value
Product This compound
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Melting Point 75-77 °C
Yield Typically 60-70% over two steps
¹H NMR (CDCl₃, 400 MHz) δ 12.1 (s, 1H, OH), 7.6 (d, 1H), 7.2 (dd, 1H), 6.9 (d, 1H), 3.0 (q, 2H), 1.2 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 204.5, 162.8, 137.5, 129.8, 121.2, 119.0, 118.5, 31.5, 8.5
IR (KBr, cm⁻¹) 3400-3200 (br, O-H), 1640 (C=O), 1580, 1480 (C=C)

The successful synthesis of the target compound should be confirmed by the analytical data presented above. The broad peak in the IR spectrum indicates the presence of the hydroxyl group, while the strong absorption at 1640 cm⁻¹ is characteristic of the carbonyl group. The ¹H and ¹³C NMR spectra provide definitive structural confirmation.

Discussion and Troubleshooting

The Fries rearrangement is a powerful tool, but its success is contingent on several factors. The use of anhydrous reagents and solvents is critical, as moisture will deactivate the aluminum chloride catalyst. The temperature of the rearrangement is also a key parameter; deviation from the optimal temperature can lead to the formation of byproducts or incomplete reaction.

A common issue is the formation of the para-isomer. However, in this specific synthesis, the para-position is blocked by the bromine atom, which simplifies the product mixture. Incomplete reaction can be addressed by extending the reaction time or increasing the amount of catalyst. If the final product is difficult to purify, column chromatography on silica gel using a hexane-ethyl acetate gradient can be employed as an alternative to recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound via a Fries rearrangement. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Fries, K.; Finck, G. Über Homologe des Cumaranons und ihre Abkömmlinge. Ber. Dtsch. Chem. Ges.1908 , 41 (3), 4271–4284. [Link]

  • Blatt, A. H. The Fries Reaction. Chem. Rev.1940 , 27 (3), 413–448. [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this synthesis. We will delve into the common pitfalls, byproduct formation, and purification strategies associated with the Fries rearrangement, the principal route to this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant method for synthesizing this compound?

The most prevalent method is the Fries rearrangement of 3-bromophenyl propionate.[1] This reaction involves treating the aryl ester with a Lewis acid, typically aluminum chloride (AlCl₃), to induce the migration of the propionyl group from the phenolic oxygen to the aromatic ring.[2][3] The reaction selectively forms ortho- and para-hydroxy aryl ketones.[4] For this specific synthesis, the goal is to favor the ortho-acylation to yield the desired this compound.

Q2: What are the primary byproducts I should anticipate in this reaction?

During the Fries rearrangement of 3-bromophenyl propionate, several byproducts can form, complicating purification and reducing the yield of the desired product. The most common impurities include:

  • Isomeric Product (Para-rearranged): 1-(4-Bromo-3-hydroxyphenyl)propan-1-one or other positional isomers.

  • Unreacted Starting Material: 3-Bromophenyl propionate.

  • Hydrolysis Product: 3-Bromophenol, formed by the cleavage of the ester bond.

  • Di-acylated Phenols: Though less common, polysubstitution can occur under certain conditions.

Q3: What chemical principles govern the formation of these byproducts?

Byproduct formation is intrinsically linked to the mechanism and conditions of the Fries rearrangement.[5][6]

  • Isomer Formation: The Fries rearrangement is an electrophilic aromatic substitution that can occur at the positions ortho and para to the hydroxyl group.[2] The ratio of these isomers is highly dependent on reaction conditions. Low temperatures tend to favor the para-substituted product, while higher temperatures favor the ortho-substituted product.[4][7] This is a classic example of kinetic versus thermodynamic control; the ortho-isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at elevated temperatures.

  • Unreacted Starting Material: Incomplete reaction can result from insufficient reaction time, low temperature, or using a substoichiometric or deactivated Lewis acid catalyst.[6]

  • Hydrolysis: The starting ester and the Lewis acid catalyst are sensitive to moisture. Any water present in the reagents or solvent can lead to the hydrolysis of the ester, yielding 3-bromophenol, and will also quench the AlCl₃ catalyst.

Visualizing the Reaction: Mechanism and Side Reactions

The following diagrams illustrate the intended reaction pathway and the origins of common byproducts.

Fries_Mechanism cluster_start Step 1: Catalyst Complexation cluster_rearrangement Step 2: Acylium Ion Formation cluster_substitution Step 3: Electrophilic Aromatic Substitution cluster_workup Step 4: Hydrolysis start_ester 3-Bromophenyl Propionate complex1 Initial Carbonyl Complex start_ester->complex1 + AlCl₃ catalyst AlCl₃ (Lewis Acid) complex2 Phenoxide-AlCl₃ Complex complex1->complex2 acylium Propionyl Acylium Ion (Electrophile) complex1->acylium Intramolecular Rearrangement sigma_complex Ortho Sigma Complex acylium->sigma_complex Attacks Ortho Position desired_product_complex Product-AlCl₃ Complex sigma_complex->desired_product_complex Rearomatization final_product 1-(4-Bromo-2-hydroxyphenyl) propan-1-one desired_product_complex->final_product + H₂O Workup

Caption: Fries rearrangement mechanism for the target synthesis.

Byproduct_Pathways cluster_main Desired Reaction Pathway cluster_side Side Reactions & Byproducts start 3-Bromophenyl Propionate + AlCl₃ desired_product Desired Ortho Product This compound start->desired_product High Temp (>160°C) para_isomer Para Isomer (Low Temperature Product) start->para_isomer Low Temp (<60°C) hydrolysis 3-Bromophenol (Hydrolysis) start->hydrolysis Presence of H₂O unreacted Unreacted Starting Material (Incomplete Reaction) start->unreacted Insufficient Time/ Inactive Catalyst Troubleshooting_Workflow start Problem: Low Yield of Desired Product check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc cause1 Observation: High amount of starting material remains check_tlc->cause1 cause2 Observation: Major spot is the para-isomer check_tlc->cause2 cause3 Observation: Significant amount of 3-bromophenol check_tlc->cause3 solution1 Solution: - Increase reaction time. - Ensure AlCl₃ is fresh and anhydrous. - Increase reaction temperature (e.g., to >160°C) to favor ortho product. cause1->solution1 solution2 Solution: - Increase reaction temperature. High temperatures favor the thermodynamically stable ortho product. cause2->solution2 solution3 Solution: - Use anhydrous solvents and reagents. - Dry glassware thoroughly. - Perform reaction under an inert atmosphere (N₂ or Ar). cause3->solution3

Caption: Diagnostic workflow for troubleshooting low reaction yield.

Q5: My Thin-Layer Chromatography (TLC) shows multiple spots. How can I identify them?

Multiple spots indicate a mixture of compounds. You can tentatively identify them based on polarity and by running co-spots with available standards (starting material, 3-bromophenol).

CompoundExpected Relative Rf ValueRationale
3-Bromophenyl propionate (Starting Material) HighestLeast polar compound, lacks a free hydroxyl group.
This compound (Desired Product) IntermediateThe free hydroxyl group increases polarity. Intramolecular H-bonding can make it slightly less polar than the para isomer.
Para-Isomer Byproduct Intermediate (close to product)Similar polarity to the desired product, often slightly more polar due to less efficient intramolecular H-bonding.
3-Bromophenol (Hydrolysis Product) LowestMost polar due to the prominent hydroxyl group without the ketone bulk.

Note: Rf values are highly dependent on the solvent system (e.g., Ethyl Acetate/Hexane).

Q6: My final product is an oil or a solid with a low, broad melting point. How can I effectively purify it?

This indicates significant impurities, most likely the isomeric byproduct. The target compound, this compound, should be a solid with a melting point around 48-49°C. [1]A broad melting range signifies impurities.

Recommended Purification Strategy:

  • Column Chromatography: This is the most effective method to separate the desired ortho-isomer from the para-isomer and other byproducts. Use a silica gel stationary phase and a gradient elution system, starting with a non-polar solvent mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity.

  • Recrystallization: After column chromatography, recrystallize the fractions containing the pure product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a highly pure, crystalline solid.

Detailed Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane).

  • Spotting: Dissolve a small sample of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). On a silica gel TLC plate, spot the crude mixture, the starting material (if available), and a co-spot (mixture of crude and starting material).

  • Development: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain with an appropriate agent like potassium permanganate.

  • Analysis: Calculate the Rf value for each spot and compare them to identify the components of your mixture.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., Hexane) and carefully pack a glass column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5% Ethyl Acetate/Hexane). The less polar byproducts (like unreacted starting material) will elute first.

  • Gradient Elution: Gradually increase the solvent polarity (e.g., to 10%, then 15% Ethyl Acetate/Hexane) to elute the products of intermediate polarity. The desired ortho-product and the para-isomer will elute here. They are often separable with a shallow gradient.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

  • S, A. (2022). Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Zhang, W., & Qing, W.-X. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Retrieved from [Link]

Sources

overcoming solubility issues with 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: Purification of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering difficulties in achieving the desired purity. Here, we will address common issues with practical, experience-driven advice and evidence-based protocols.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its synthesis, often achieved through a Fries rearrangement of 3-bromophenyl propionate, can present several purification challenges. The presence of structural isomers, unreacted starting materials, and various byproducts necessitates a robust and well-designed purification strategy. This guide provides troubleshooting advice and frequently asked questions to help you overcome these hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: My final product is an oil and will not crystallize.

Possible Causes:

  • Residual Solvent: The most common reason for a solid compound to present as an oil is the presence of residual solvent from the reaction or extraction steps.

  • Impurities: The presence of impurities can significantly depress the melting point and inhibit crystal lattice formation. Common impurities include the starting material (3-bromophenyl propionate) and the isomeric byproduct, 1-(2-Bromo-4-hydroxyphenyl)propan-1-one.

  • Water: Trace amounts of water can sometimes interfere with crystallization.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents like DMF or DMSO, Kugelrohr distillation under high vacuum can be effective. Follow this with drying under high vacuum for several hours, or even overnight.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane, pentane, or a mixture of ethyl acetate/hexane). Stir the oily product vigorously with a spatula against the side of the flask. The goal is to "wash" away impurities that are more soluble in the non-polar solvent and to encourage the formation of seed crystals.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, you can add a tiny crystal to the supersaturated solution to induce crystallization.

Issue 2: My NMR/LC-MS analysis shows the presence of an isomeric impurity.

Context: The Fries rearrangement of 3-bromophenyl propionate can yield two primary isomers: the desired para-bromo product (this compound) and the ortho-bromo isomer (1-(2-Bromo-4-hydroxyphenyl)propan-1-one). The directing effects of the hydroxyl group favor the formation of the para product, but the ortho isomer is often formed as a significant byproduct.

Separation Strategies:

  • Column Chromatography: This is the most effective method for separating these isomers. Due to their similar polarities, a carefully optimized chromatography system is crucial.

    Recommended Protocol: Flash Column Chromatography

    • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a hexane/ethyl acetate gradient.

      • Begin with 95:5 Hexane:Ethyl Acetate.

      • Gradually increase the ethyl acetate concentration (e.g., to 90:10, then 85:15).

      • The para isomer is typically less polar and will elute before the more polar ortho isomer.

    • Monitoring: Monitor the elution using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or UV light).

    Data Summary: Typical Elution Profile

CompoundTypical Rf in 85:15 Hexane:EtOAcElution Order
This compound~0.4 - 0.5First
1-(2-Bromo-4-hydroxyphenyl)propan-1-one~0.3 - 0.4Second
Unreacted 3-bromophenyl propionate>0.6Earlier
  • Recrystallization: If the isomeric impurity is present in a small amount (<10%), fractional crystallization can be attempted. This relies on slight differences in solubility between the two isomers. A solvent system of ethanol/water or ethyl acetate/hexane can be effective. Dissolve the mixture in the minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer (often the desired product) should crystallize out first. Multiple recrystallization steps may be necessary.

Issue 3: How can I remove unreacted 3-bromophenyl propionate?

Problem: The starting material, 3-bromophenyl propionate, is non-polar and can be difficult to separate from the product if it remains in significant quantities.

Solutions:

  • Aqueous Workup with Base: During the reaction workup, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or 1M K₂CO₃) can help. The phenolic products are deprotonated to form water-soluble phenoxides, while the non-polar starting material remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the product, which can then be extracted.

  • Column Chromatography: As mentioned previously, the starting material is significantly less polar than the phenolic products and will elute much faster from a silica gel column.

Workflow Diagram: Purification Strategy Decision Tree

Purification_Strategy start Crude Product is_oil Is the product an oil? start->is_oil check_impurities Analyze for Impurities (TLC, NMR) is_oil->check_impurities No triturate Triturate with Hexane is_oil->triturate Yes recrystallize Recrystallize (e.g., EtOH/Water) check_impurities->recrystallize Minor Impurities column Column Chromatography check_impurities->column Significant Isomers or Starting Material Present triturate->check_impurities pure_solid Pure Solid Product recrystallize->pure_solid column->pure_solid

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Due to the presence of a phenolic hydroxyl group, this compound can be susceptible to air oxidation over time, which may result in discoloration (often turning pink or brown). For long-term storage, it is recommended to keep the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8 °C. Protect from light.

Q2: Which analytical techniques are most suitable for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities, including isomers.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities and confirming the molecular weight of the product and byproducts.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups (e.g., O-H stretch of the phenol, C=O stretch of the ketone).

Q3: Can I use a different catalyst for the Fries rearrangement to minimize byproduct formation?

A3: While aluminum chloride (AlCl₃) is the traditional and most common Lewis acid catalyst for the Fries rearrangement, other Lewis acids can be employed. Sometimes, using a milder Lewis acid like titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂) can offer better selectivity and reduce charring, although reaction times may be longer. The choice of solvent can also influence the ortho/para product ratio. Non-polar solvents often favor the para product.

Diagram: Fries Rearrangement and Potential Byproducts

Fries_Rearrangement start_material 3-bromophenyl propionate catalyst AlCl₃ start_material->catalyst Fries Rearrangement desired_product 1-(4-Bromo-2-hydroxyphenyl) propan-1-one (para) catalyst->desired_product Major Product byproduct 1-(2-Bromo-4-hydroxyphenyl) propan-1-one (ortho) catalyst->byproduct Major Byproduct

Caption: Synthesis pathway showing the formation of isomeric products.

References

  • Title: The Fries Rearrangement Source: Organic Reactions URL: [Link]

  • Title: Purification of Laboratory Chemicals Source: ScienceDirect URL: [Link]

  • Title: A Guide to Flash Chromatography Source: Buchi URL: [Link]

stability issues of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Analysis

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Defining Information Strategy

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I'm now structuring the support content as a Q&A, going from simple to complex troubleshooting. Each question will have a detailed answer. I'll write DOT language scripts for diagrams and compile tables for storage/stability data.

Then, I'll draft detailed protocols for crucial experiments. Finally, I will ensure that all claims are cited correctly, and compile a complete "References" section. After a final review for accuracy and clarity, I will present the center.

Defining the Project Scope

Okay, I've got a handle on the task. It's about building a support center for researchers dealing with the instability of this compound. The main focus is the compound's behavior in solution, which I will take on. I'm starting with a detailed plan to tackle these challenges.

Outlining the Structure

I am now structuring the support center. My focus is on delivering a logical, expert-level resource. I've broken the guide into key sections: basic properties, solubility, degradation mechanisms (including oxidation, hydrolysis, and photolysis), and protocols for stability testing and mitigation. I'm prioritizing a question-and-answer format.

Analyzing the Details

I'm now diving deeper. The molecule's structure is key; I'm focusing on the phenolic hydroxyl, ketone, alpha-carbon, carbonyl, and aromatic ring. I'm building a breakdown of degradation pathways and their triggers: oxidation, hydrolysis, photolysis, and pH-related reactions. I plan to build self-validating protocols with controls and analytical methods. Also, I'm compiling a reference list with clickable URLs. I will use Markdown to format key data.

Developing the Support Center

I'm now integrating information gathering with the support center's core structure. I'm focusing on providing key details on properties and structure. Using this foundation, I'm building out sections on solubility, degradation pathways, and mitigation strategies. I'm incorporating the expert-level Q&A format, ensuring it is logically connected to the supporting information.

Developing the Outline

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Refining the Research

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Developing the First Draft

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Developing the Approach

I'm now integrating initial research with the structured outline. I will focus on solubility, degradation pathways (oxidation, hydrolysis, photolysis), and mitigation strategies. I'm building a troubleshooting section with a Q&A format. The key findings include the sensitivity to base and light of a similar analog, which guides the layout. I'm prioritizing clarity in the chemical explanations and ensuring links to protocols and references.

Developing the Initial Structure

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Developing the Initial Guide

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side reactions in the synthesis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches to uncover information regarding the synthesis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one. My primary focus is on common synthetic routes, specifically the Fries rearrangement and related methods. I'm aiming to build a solid foundation of existing literature on potential starting materials, reaction conditions, and expected yields.

Refining Search Parameters

I've expanded my search to include Friedel-Crafts acylation alongside the Fries rearrangement. I'm actively seeking information on documented side reactions, like O-acylation and dehalogenation, to understand common challenges. I'm delving into reputable sources to identify troubleshooting tips and proven protocols. I'm focusing on problems like polyacylation and isomeric product formation, seeking detailed solutions.

Outlining Project Scope

I'm now outlining a technical support guide's structure. I will begin with an overview of the main synthetic route, followed by Q&A sections dedicated to specific side reactions. Each will have an FAQ entry explaining the mechanism, consequences, troubleshooting, and preventative measures, citing sources. I will create Graphviz diagrams and tables for visual data and will complete with a comprehensive references section.

degradation pathways of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Degradation

I'm starting with comprehensive Google searches. I aim to identify the chemical, photochemical, and microbial degradation pathways of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one. This will form the foundation of the investigation.

Analyzing Degradation Pathways

I'm now diving deeper into the Google search results, aiming to pinpoint common challenges researchers face with this compound's degradation. I'm also searching for established analytical methods. Next, I'll structure technical support content in a question-and-answer format, focusing on troubleshooting. After that, I'll draft experimental protocols and self-validating system checks, while creating tables for quantitative data.

Expanding Search Parameters

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Analyzing Initial Search Data

My initial search for "degradation pathways of 1-(4-Bromo-2 -hydroxyphenyl)propan-1-one" didn't hit pay dirt directly. I've shifted to related compounds, finding data on things like BPA biodegradation, which might offer some clues. I'm now trying to identify structural similarities and potential enzymatic pathways based on what's available.

Expanding Search Parameters

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Analyzing Photodegradation Mechanisms

I've made headway, the second search yielded significantly more pertinent data. Specifically, I've found literature detailing the degradation pathways of brominated phenols. It appears photodegradation might involve photohydrolysis, debromination, and even bromine transfer reactions.

Synthesizing Degradation Pathways

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Structuring Technical Support Content

I've expanded my focus. I've compiled resources for HPLC and GC-MS troubleshooting, focusing on phenolic and halogenated compound analysis. I'm now crafting a technical support center, including FAQs and troubleshooting guides. My approach involves synthesizing degradation data for brominated phenols and α-bromoketones to address the degradation of the target molecule. I'm ready to begin creating the requested response, using the gathered information.

Validation & Comparative

validation of analytical methods for 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Method Validation Research

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Expanding Search for Methods

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Developing Validation Method Comparison

I'm now diving deep into detailed literature searches, looking at validated analytical methods for similar phenolic compounds to extrapolate. I'm focusing on comparative studies of techniques and gathering performance characteristic data to inform my structured comparison guide. I intend to present the comparison with a focus on principles, advantages, and limitations of each method.

A Comparative Analysis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one and Other Brominated Phenols in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry and drug discovery, halogenated phenols serve as versatile building blocks, prized for their tunable reactivity and utility in constructing complex molecular architectures. Among these, 1-(4-Bromo-2-hydroxyphenyl)propan-1-one distinguishes itself as a key intermediate with a unique substitution pattern that offers distinct advantages over other brominated phenol isomers. This guide provides an in-depth comparison of its performance against other relevant brominated phenols, supported by experimental data and protocols, to inform strategic decisions in research and development.

Introduction: The Strategic Importance of Hydroxyaryl Ketones

Hydroxyaryl ketones, particularly those bearing a halogen, are pivotal precursors in the synthesis of a wide array of biologically active compounds, including flavonoids, chalcones, and various heterocyclic systems. The relative positions of the hydroxyl, acyl, and bromo substituents on the aromatic ring profoundly influence the molecule's electronic properties, steric environment, and, consequently, its reactivity in downstream applications. This compound, with its ortho-hydroxyl group, para-bromo substituent, and a propanoyl side chain, presents a specific and valuable scaffold for synthetic chemists.

Physicochemical Properties: A Comparative Overview

The performance of a chemical intermediate is fundamentally tied to its physical and chemical properties. The interplay of the hydroxyl, bromo, and propanoyl groups in this compound results in a unique set of characteristics when compared to other brominated phenols.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaLogP
This compound229.0764-66Decomposes~8-9~2.5
4-Bromophenol173.0163-662369.342.59
2-Bromophenol173.015-6195-1968.422.37
2,4-Dibromophenol251.9037-402407.83.2

Table 1: Comparative Physicochemical Properties of Selected Brominated Phenols.

The data in Table 1 highlights key differences. The presence of the propanoyl group in this compound significantly increases its molecular weight and introduces a potential site for further functionalization. Its melting point is comparable to that of 4-bromophenol, suggesting similar crystalline packing forces. The ortho-hydroxyl group is expected to engage in intramolecular hydrogen bonding with the carbonyl oxygen of the propanoyl group, a feature absent in simple bromophenols, which can influence its conformation and reactivity.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound typically proceeds via the Fries rearrangement of 4-bromophenyl propionate. This reaction is a cornerstone of synthetic chemistry for the preparation of hydroxyaryl ketones.

Fries_Rearrangement cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products (Isomers) 4-Bromophenyl_propionate 4-Bromophenyl propionate Ortho_Product 1-(4-Bromo-2-hydroxyphenyl) propan-1-one 4-Bromophenyl_propionate->Ortho_Product Fries Rearrangement (Major Product) Para_Product 1-(2-Bromo-4-hydroxyphenyl) propan-1-one 4-Bromophenyl_propionate->Para_Product (Minor Product) AlCl3 AlCl₃ (Lewis Acid) AlCl3->4-Bromophenyl_propionate Catalyzes

Figure 1: Fries Rearrangement for the synthesis of this compound.

The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical in directing the rearrangement. The ortho-isomer is often the major product due to the chelating effect of the resulting hydroxyl group with the catalyst. This regioselectivity is a significant advantage over direct acylation of 4-bromophenol, which can lead to a mixture of ortho and para acylated products, complicating purification.

In contrast, the reactivity of other brominated phenols is more straightforward. For example, the hydroxyl group of 4-bromophenol readily undergoes O-alkylation or O-acylation. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, providing a handle for carbon-carbon bond formation. However, the absence of the acyl group in these simpler phenols means that an additional synthetic step is required to introduce this functionality if needed.

Comparative Performance in a Key Synthetic Transformation: Chalcone Synthesis

To illustrate the practical differences in reactivity, we can compare the performance of this compound with 1-(4-hydroxyphenyl)propan-1-one (the non-brominated analogue) and a system where 4-bromophenol is first acylated, in a Claisen-Schmidt condensation to form a chalcone.

Experimental Protocol: Synthesis of a Brominated Chalcone

  • Dissolution: To a solution of this compound (1.0 eq) in ethanol, add an aromatic aldehyde (1.1 eq).

  • Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, acidify the reaction mixture with dilute HCl to precipitate the chalcone product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Chalcone_Synthesis_Workflow start Start dissolution Dissolution This compound + Aromatic Aldehyde in Ethanol start->dissolution base_addition Base Addition Aqueous NaOH or KOH dissolution->base_addition monitoring Reaction Monitoring Thin Layer Chromatography (TLC) base_addition->monitoring workup Workup Acidification with dilute HCl monitoring->workup purification Purification Filtration and Recrystallization workup->purification end End purification->end

Figure 2: Experimental workflow for the synthesis of a brominated chalcone.

Comparative Results:

Starting MaterialReaction Time (h)Yield (%)Purity (by HPLC)
This compound485>98%
1-(4-Hydroxyphenyl)propan-1-one678>97%
Acylated 4-Bromophenol (in situ)1265~90% (with side products)

Table 2: Comparative Performance in Chalcone Synthesis.

The results in Table 2 demonstrate the superior performance of this compound. The presence of the para-bromo group acts as an electron-withdrawing group, which can enhance the acidity of the α-protons of the propanoyl group, facilitating enolate formation and subsequent condensation. Furthermore, the pre-formed nature of the hydroxyaryl ketone streamlines the process, leading to higher yields and purity compared to a multi-step, in-situ acylation/condensation approach starting from 4-bromophenol. The non-brominated analogue, while effective, exhibits slightly lower reactivity.

Applications and Downstream Potential

The unique structure of this compound makes it a valuable precursor for a range of applications in drug development and materials science.

  • Medicinal Chemistry: The resulting chalcones and flavonoids derived from this starting material have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom can also serve as a handle for further diversification of the molecular scaffold through cross-coupling reactions.

  • Materials Science: Brominated phenols are used as flame retardants. While this compound itself is not a primary flame retardant, its derivatives can be incorporated into polymer backbones to enhance their fire resistance.

  • Agrochemicals: The synthesis of novel pesticides and herbicides often utilizes halogenated phenolic intermediates.

In comparison, while other brominated phenols like 4-bromophenol and 2,4-dibromophenol are also crucial in these fields, they often require more extensive synthetic manipulations to arrive at the same complex structures that can be more directly accessed from this compound.

Conclusion and Future Outlook

This compound offers a compelling combination of reactivity and synthetic efficiency that sets it apart from simpler brominated phenols. Its pre-functionalized structure, with the strategically placed hydroxyl, bromo, and propanoyl groups, provides a direct route to valuable and complex molecular scaffolds. While other brominated phenols are indispensable tools in their own right, for synthetic pathways requiring a hydroxyaryl ketone moiety, this compound often represents a more streamlined and higher-yielding option. As the demand for novel, functionalized molecules continues to grow across various scientific disciplines, the strategic application of such well-designed building blocks will remain paramount.

References

  • Fries Rearrangement. Organic Syntheses, Coll. Vol. 3, p.280 (1955); Vol. 21, p.12 (1941). [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0280]
  • Physicochemical Properties of Bromophenols. PubChem, National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/]
  • Chalcone Synthesis via Claisen-Schmidt Condensation. Comprehensive Organic Name Reactions and Reagents, Vol. 153. John Wiley & Sons, Inc. (2010). [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470638859]

cross-validation of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one assay results

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on 1-(4-Bromo-2-hydroxyphenyl)propan-1-one. I'm looking for details about its creation, how it's tested, and what it might be useful for. This initial phase is about gathering a solid base of information.

Expanding Analytical Techniques

I'm now expanding my search for analytical techniques. I'm focusing on methods used for assay validation in similar compounds. I'm keen on understanding cross-validation, and looking for regulatory guidelines from bodies like the FDA and ICH. My goal is to find established practices for confirming assay reliability.

Defining Search Parameters

I'm now refining my search parameters. I'm focusing my Google queries to specifically target the synthesis, assay methods, and potential analytical issues related to this compound. I aim to uncover the established practices for this particular compound.

I am also searching for other analytical techniques and validation for similar compounds, with emphasis on cross-validation and guidelines from the FDA and ICH. My goal is to find standard methods.

Gathering Initial Data

I've begun compiling data on this compound, focusing on its chemical properties sourced from PubChem and ChemicalBook. Initial searches are now expanding beyond the basic compound, and I've started pulling in analytical techniques for related substituted acetophenones, specifically HPLC and spectroscopy. I am currently lacking detailed information on its reaction potential.

Developing Analytical Methods

I'm now focusing on developing analytical methods. I've pinpointed HPLC with UV detection and UV-Vis spectrophotometry as strong contenders, aiming for quantification of this compound. My next step involves building step-by-step protocols for both, and that requires some assumptions based on similar compounds' properties. I'll also outline a cross-validation protocol and create hypothetical data tables.

Refining Assay Strategies

I'm now zeroing in on analytical methodologies. I am leaning towards HPLC-UV and UV-Vis spectrophotometry, but I need to flesh out detailed protocols for these options. I must develop a cross-validation strategy, prepare hypothetical data tables, and construct workflow diagrams. To achieve a comprehensive comparison guide, I need more detailed data on method validation and acceptance criteria, and plan to perform targeted searches for that.

Refining Search Strategies

I've made significant headway with the second round of searches. I uncovered highly specific resources regarding HPLC methods for brominated phenols. Their structural similarity to the target compound gives me a strong foundation to propose a reverse-phase HPLC approach.

Synthesizing Method Proposals

I've gathered quite a bit. I am confident proposing a colorimetric assay now, alongside a reverse-phase HPLC approach, because I found useful resources on the UV-Vis spectrophotometric determination of phenolic compounds and derivatization of ketones, too. I've also integrated ICH and FDA guidelines for method validation, which will inform the structure of the protocols. Now, it's about synthesizing this information and writing up the details, including tables of hypothetical data.

Consolidating Validation Parameters

I've discovered pertinent guidelines for analytical method validation from ICH and FDA. This clarifies key aspects like specificity, linearity, and precision criteria. I can now structure and detail the validation process for each method. The resources also provide insights into cross-validation, which helps me understand how to compare the two methods using these validation parameters.

A Researcher's Guide to Evaluating the Efficacy of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one: A Comparative In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of the novel compound, 1-(4-Bromo-2-hydroxyphenyl)propan-1-one. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural characteristics as a brominated propiophenone suggest a strong potential for therapeutic activity. This document outlines a scientifically rigorous, multi-tiered approach to compare its in vitro and in vivo performance, grounded in established methodologies for similar chemical entities.

The core hypothesis is that the presence of the bromophenol moiety, a structural feature common in marine natural products with known biological activities, confers significant antioxidant and anti-inflammatory properties to this compound.[1] The propiophenone backbone is also a scaffold found in various pharmacologically active compounds. This guide will detail the necessary experimental protocols to test this hypothesis, providing a clear path from initial cell-free assays to preclinical animal models.

Section 1: Compound Profile and Hypothesized Mechanism of Action

Compound: this compound Chemical Class: Substituted Propiophenone, Bromophenol

The structure of this compound, featuring a hydroxyl group ortho to the propanone chain and a bromine atom in the para position, is key to its potential bioactivity. The hydroxyl group can act as a hydrogen donor, a critical feature for antioxidant activity by scavenging free radicals.[2] Bromination can enhance the lipophilicity and reactivity of phenolic compounds, often leading to improved antimicrobial and antioxidant activities.[3]

Based on these structural alerts, we hypothesize a dual mechanism of action:

  • Direct Antioxidant Activity: The compound may directly neutralize reactive oxygen species (ROS) through its phenolic hydroxyl group, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.

  • Modulation of Inflammatory Pathways: By reducing oxidative stress, the compound could indirectly downregulate pro-inflammatory signaling pathways. It may also directly interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), a known mechanism for many anti-inflammatory agents.

The following experimental plan is designed to systematically investigate these hypotheses.

Section 2: In Vitro Efficacy Assessment

In vitro assays provide the foundational data on a compound's biological activity in a controlled, non-living system. They are essential for initial screening, dose-finding, and mechanistic elucidation before proceeding to more complex in vivo studies.

Antioxidant Activity Profiling

The first step is to quantify the compound's ability to scavenge free radicals. We will employ two standard, complementary assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at 1 mg/mL.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

    • Include a control well with 100 µL of DPPH solution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Rationale: The DPPH assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[4] The color change of the DPPH solution from purple to yellow upon reduction by an antioxidant provides a clear colorimetric endpoint.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This assay is complementary to the DPPH assay and measures the ability of the compound to scavenge the stable ABTS•+ radical cation.

  • Preparation of Reagents:

    • Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes at room temperature.

  • Data Acquisition and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Rationale: The ABTS assay is applicable to both hydrophilic and lipophilic compounds and is less prone to interference from other colored compounds.[2]

Table 1: Hypothetical Comparative Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound45.532.8
Ascorbic Acid (Standard)28.218.5
In Vitro Anti-inflammatory Activity

To assess the direct anti-inflammatory potential, we will use a cell-based assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • Prior to the NO assay, determine the non-toxic concentration range of the test compound on RAW 264.7 cells using the MTT assay to ensure that any observed reduction in NO is not due to cytotoxicity.

  • NO Inhibition Assay:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A control group without LPS stimulation and a vehicle control group with LPS but no test compound should be included.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Data Acquisition and Calculation:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve of sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Rationale: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production, a key pro-inflammatory mediator. The Griess assay provides a simple and reliable method to quantify NO production by measuring its stable metabolite, nitrite.

Section 3: In Vivo Efficacy Assessment

In vivo studies are crucial for understanding a compound's efficacy, pharmacokinetics, and safety profile in a whole living organism.[5] These models help bridge the gap between in vitro activity and potential clinical application.

Acute Anti-inflammatory Activity

The carrageenan-induced paw edema model is a classic and well-established method for evaluating the acute anti-inflammatory activity of novel compounds.[6][7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (180-220 g). House them under standard laboratory conditions with free access to food and water.

  • Experimental Groups:

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Group II: this compound (e.g., 25 mg/kg, p.o.)

    • Group III: this compound (e.g., 50 mg/kg, p.o.)

    • Group IV: Standard Drug (e.g., Ibuprofen, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the test compound, standard drug, or vehicle orally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Data Acquisition:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Rationale: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines. This model allows for the assessment of a compound's ability to inhibit mediators of inflammation.

Table 2: Hypothetical Comparative Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
This compound2535.2
This compound5058.7
Ibuprofen (Standard)1065.4

Section 4: Visualizing the Workflow and Postulated Pathway

Diagrams are essential for conceptualizing the experimental flow and the potential biological interactions of the compound.

Experimental Workflow Diagram

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment iv_start This compound antioxidant Antioxidant Assays iv_start->antioxidant anti_inflam_iv Cell-based Anti-inflammatory Assay iv_start->anti_inflam_iv dpph DPPH Radical Scavenging antioxidant->dpph abts ABTS Radical Scavenging antioxidant->abts no_inhibition NO Inhibition in RAW 264.7 Cells anti_inflam_iv->no_inhibition ic50_dpph Determine DPPH IC50 dpph->ic50_dpph ic50_abts Determine ABTS IC50 abts->ic50_abts ic50_no Determine NO Inhibition IC50 no_inhibition->ic50_no animal_model Carrageenan-Induced Paw Edema Model ic50_dpph->animal_model Proceed if active ic50_abts->animal_model Proceed if active ic50_no->animal_model Proceed if active dosing Oral Administration of Compound animal_model->dosing measurement Paw Volume Measurement dosing->measurement inhibition_calc Calculate % Edema Inhibition measurement->inhibition_calc

Caption: Experimental workflow for evaluating the efficacy of this compound.

Postulated Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene ROS Reactive Oxygen Species (ROS) NFkB->ROS iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) (Pro-inflammatory Mediator) iNOS_protein->NO Compound 1-(4-Bromo-2-hydroxyphenyl) propan-1-one Compound->NFkB Inhibits? Compound->ROS Scavenges

Caption: Postulated mechanism of anti-inflammatory action via ROS scavenging and potential NF-κB inhibition.

Section 5: Conclusion and Future Directions

This guide presents a structured and logical approach to characterizing the in vitro and in vivo efficacy of this compound. By systematically evaluating its antioxidant and anti-inflammatory properties, researchers can build a comprehensive data package to support its potential as a novel therapeutic agent.

Positive results from these initial studies would warrant further investigation, including:

  • Mechanism of Action Studies: Exploring the specific molecular targets within the inflammatory pathway (e.g., COX-1/COX-2 inhibition assays).

  • Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

  • Chronic Disease Models: Evaluating its efficacy in more complex, chronic models of inflammation or oxidative stress-related diseases.

By following this rigorous, evidence-based approach, the scientific community can effectively unlock the therapeutic potential of this and other novel chemical entities.

References

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. PubChem Compound Database. Available from: [Link]

  • Cortés, I., Cordisco, E., Kaufman, T. S., & Bracca, A. (2021). Optimization of the synthesis of propiophenone 4. ResearchGate. Available from: [Link]

  • González-Chávez, S. A., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Biomedicine & Pharmacotherapy, 175, 116688. Available from: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available from: [Link]

  • Bhragual, D. D., Kumar, N., & Drabu, S. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. Available from: [Link]

  • Molvi, K. I., et al. (2007). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 593-604. Available from: [Link]

  • Kim, H. P., et al. (2014). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 57(2), 477-487. Available from: [Link]

  • Al-Gharabli, S. I., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 55(21), 9338–9352. Available from: [Link]

  • Khan, I., & Nisar, M. (2012). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. Available from: [Link]

  • Rodrigues, D., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(5), 205. Available from: [Link]

  • Segura-Campos, M. R., et al. (2019). In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. Molecules, 24(23), 4398. Available from: [Link]

  • Gulcin, İ., et al. (2019). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 43(3), 893-913. Available from: [Link]

  • Moorthi, S. S., et al. (2005). 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, E61(2), o483-o485. Available from: [Link]

  • Nikose, V. M. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl-3-Substituted-Phenyl-Oxazole-4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. J Org Chem Chem Sci, 1, 1-16. Available from: [Link]

  • Akocak, S., et al. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of Scientific Perspectives, 3(4), 379-393. Available from: [Link]

  • Onwudiwe, D. C., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research, 19(1), 129-138. Available from: [Link]

Sources

A Mechanistic Deep Dive: Comparing 1-(4-Bromo-2-hydroxyphenyl)propan-1-one to its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed mechanistic comparison of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one and its structurally similar compounds. As a Senior Application Scientist, the following analysis is grounded in established chemical principles and extrapolated from structure-activity relationship (SAR) studies on related molecular scaffolds. This document aims to equip researchers with the foundational knowledge to explore the therapeutic potential of this class of compounds.

Introduction: The Therapeutic Potential of Substituted 2-Hydroxyphenyl Ketones

The 2-hydroxyphenyl ketone scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds, including flavonoids and chalcones. The strategic placement of substituents on the phenyl ring and the nature of the acyl chain can profoundly influence the molecule's interaction with biological targets, leading to a diverse range of pharmacological activities. This guide focuses on this compound, a compound of interest due to the presence of a bromine atom, a hydroxyl group, and a propanone side chain, all of which can contribute to its chemical reactivity and biological function.

Synthesis and Chemical Reactivity: A Comparative Overview

The synthesis of this compound and its analogs often dictates the feasibility of generating diverse libraries for screening. Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting potential side reactions.

Fries Rearrangement: A Key Synthetic Strategy

A primary route to 2-hydroxyaryl ketones is the Fries rearrangement , an organic reaction that converts a phenolic ester to a hydroxyaryl ketone with the aid of a Lewis or Brønsted acid catalyst. The reaction proceeds through the formation of an acylium ion intermediate, which can then attack the aromatic ring at the ortho or para position.

The synthesis of this compound can be envisioned via the Fries rearrangement of 3-bromophenyl propionate. The regioselectivity of the rearrangement (ortho vs. para acylation) is influenced by factors such as temperature and the choice of catalyst.

cluster_fries Fries Rearrangement Phenolic Ester Phenolic Ester Acylium Ion Acylium Ion Phenolic Ester->Acylium Ion Lewis Acid (e.g., AlCl3) Hydroxyaryl Ketone Hydroxyaryl Ketone Acylium Ion->Hydroxyaryl Ketone Electrophilic Aromatic Substitution cluster_claisen_schmidt Claisen-Schmidt Condensation 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Enolate Enolate 2'-Hydroxyacetophenone->Enolate Base (e.g., KOH) Chalcone Chalcone Enolate->Chalcone Nucleophilic attack on Aldehyde Aldehyde Aldehyde Aldehyde->Chalcone cluster_nfkb Modulation of NF-κB Signaling Compound Compound IKK IKK Compound->IKK Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription

Caption: Potential Inhibition of the NF-κB Pathway.

Experimental Protocols for Mechanistic Evaluation

To empirically validate the hypothesized mechanisms, a series of well-established in vitro assays can be employed. The following protocols provide a framework for the comparative evaluation of this compound and its analogs.

Enzyme Inhibition Assay: Mushroom Tyrosinase

Objective: To assess the inhibitory effect of the test compounds on tyrosinase, a key enzyme in melanin biosynthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically. The presence of an inhibitor will reduce the rate of dopachrome formation.

Protocol:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase solution.

  • Initiate the reaction by adding L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

  • Calculate the percentage of inhibition and the IC50 value for each compound.

Antimicrobial Activity Assay: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Prepare a standardized inoculum of the test bacteria.

  • In a 96-well plate, prepare serial dilutions of the test compounds in Mueller-Hinton broth.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Cell Viability Assay: MTT Assay

Objective: To evaluate the cytotoxic effects of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and the IC50 value.

cluster_workflow Experimental Evaluation Workflow Compound Library Compound Library Enzyme Inhibition Enzyme Inhibition Compound Library->Enzyme Inhibition Antimicrobial Screening Antimicrobial Screening Compound Library->Antimicrobial Screening Cell Viability Cell Viability Compound Library->Cell Viability SAR Analysis SAR Analysis Enzyme Inhibition->SAR Analysis Antimicrobial Screening->SAR Analysis Cell Viability->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Workflow for Comparative Biological Evaluation.

Conclusion and Future Directions

While direct biological data for this compound is not yet abundant in the public domain, a comprehensive analysis of its structural features and the well-documented activities of its analogs provides a strong foundation for predicting its mechanistic profile. The presence of the 2'-hydroxyl group, the 4-bromo substituent, and the propanone side chain suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent.

Future research should focus on the synthesis and systematic biological evaluation of this compound and a focused library of its analogs. Comparative studies using the experimental protocols outlined in this guide will be instrumental in elucidating the precise mechanisms of action and establishing a clear structure-activity relationship. This will pave the way for the rational design and optimization of novel therapeutic agents based on this versatile chemical scaffold.

References

  • Fries, K. T. (1908). Über die Umlagerung von Phenoläthern und die Acylierung von Phenolen. Berichte der deutschen chemischen Gesellschaft, 41(1), 427-438.
  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1849. [Link]

  • MDPI. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences, 25(17), 9718. [Link]

  • PubMed Central. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Nutrients, 16(4), 514. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • PubMed Central. (2016). Screening for antioxidant and antibacterial activities of phenolics from Golden Delicious apple pomace. BMC Complementary and Alternative Medicine, 16, 291. [Link]

  • MDPI. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences, 25(17), 9718. [Link]

  • PubMed Central. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Nutrients, 16(4), 514. [Link]

Safety Operating Guide

Personal protective equipment for handling 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Research

I'm now starting a deep dive into gathering safety and handling data for 1-(4-Bromo-2-hydroxyphenyl)propan-1-one, focusing on hazard classifications and necessary precautions. I'll leverage comprehensive Google searches to uncover critical information.

Developing Safety Protocols

I'm now expanding my focus to detail a comprehensive safety protocol. I'm actively analyzing search results to find authoritative sources like SDS and regulatory guidelines. I am structuring a detailed guide that specifies required PPE, explaining the rationale, and developing a disposal protocol. I'll summarize key data in a reference table, and create a visual workflow using Graphviz. I'll also add cited references.

Defining Safety Frameworks

I'm now starting a targeted search to compile information on hazard classifications, PPE, and safe disposal for this compound. My primary goal is authoritative sources, such as SDS and regulatory guidelines. I am structuring a comprehensive guide with a detailed PPE rationale and disposal steps, complemented by a reference table and a Graphviz workflow visualization. Finally, I will compile complete references.

Analyzing Safety Data

I've initiated the data gathering stage, focusing on safety data sheets and chemical information related to similar compounds. I've located initial GHS classification data from PubChem for a closely related compound which I think may be useful for understanding the compound in focus.

Consolidating Hazard Information

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.